molecular formula C15H24N2O3 B14202499 4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide CAS No. 849475-52-1

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide

Katalognummer: B14202499
CAS-Nummer: 849475-52-1
Molekulargewicht: 280.36 g/mol
InChI-Schlüssel: GFZZIUREWYSPHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a diethylaminoethoxy group, a methoxy group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide typically involves the reaction of 4-hydroxy-N-methoxy-N-methylbenzamide with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent in the treatment of certain diseases.

    Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide can be compared with other similar compounds such as:

    4-[2-(Diethylamino)ethoxy]benzophenone: Similar structure but lacks the methoxy and methyl groups.

    N-(2-Diethylaminoethyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

849475-52-1

Molekularformel

C15H24N2O3

Molekulargewicht

280.36 g/mol

IUPAC-Name

4-[2-(diethylamino)ethoxy]-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C15H24N2O3/c1-5-17(6-2)11-12-20-14-9-7-13(8-10-14)15(18)16(3)19-4/h7-10H,5-6,11-12H2,1-4H3

InChI-Schlüssel

GFZZIUREWYSPHQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)N(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.